molecular formula C15H14O B11945161 7-Methyl-2,3-dihydrophenanthren-4(1H)-one CAS No. 1504-28-5

7-Methyl-2,3-dihydrophenanthren-4(1H)-one

Cat. No.: B11945161
CAS No.: 1504-28-5
M. Wt: 210.27 g/mol
InChI Key: CMEFBLNTFDOYFF-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydrophenanthren-4(1H)-one is a methyl-substituted derivative of the parent compound 2,3-dihydrophenanthren-4(1H)-one (CAS 778-48-3), which has a molecular formula of C₁₄H₁₂O and molecular weight of 196.24 g/mol . The 7-methyl variant introduces a methyl group (-CH₃) at position 7 of the phenanthrene backbone, resulting in a molecular formula of C₁₅H₁₄O and a theoretical molecular weight of 210.27 g/mol. This structural modification alters its physicochemical properties, such as solubility, polarity, and reactivity, compared to the unsubstituted parent compound.

The core structure of 2,3-dihydrophenanthren-4(1H)-one consists of a partially hydrogenated phenanthrene ring system with a ketone group at position 3. The parent compound exhibits a density of 1.175 g/cm³, a boiling point of 366.4°C, and a refractive index of 1.651 . These properties are expected to shift moderately in the 7-methyl derivative due to increased hydrophobicity from the methyl group.

Properties

CAS No.

1504-28-5

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-phenanthren-4-one

InChI

InChI=1S/C15H14O/c1-10-5-8-13-12(9-10)7-6-11-3-2-4-14(16)15(11)13/h5-9H,2-4H2,1H3

InChI Key

CMEFBLNTFDOYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CCCC3=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 7-methylphenanthrene with an appropriate acylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ketone functionality in 7-methyl-2,3-dihydrophenanthren-4(1H)-one enables oxidation to form quinone derivatives. For example, oxidation with ceric ammonium nitrate (CAN) in aqueous acetonitrile under controlled conditions (e.g., 0°C) selectively oxidizes the ketone group . This reaction is critical in synthesizing intermediates for further functionalization, such as in the preparation of substituted phenanthrenes.

Reaction TypeReagents/ConditionsProduct
OxidationCe(NH₄)₂(NO₃)₆, H₂O/MeCNPhenanthrenone derivatives

Reduction Reactions

Reduction of the ketone group to form secondary alcohols is achievable using hydrogenation or metal hydride reagents. For instance, catalytic hydrogenation with Raney nickel under high pressure and temperature conditions reduces the ketone to a hydroxyl group. Additionally, hydride transfer reagents like NaBH₄ in THF can achieve selective reduction while avoiding over-reduction of other functional groups .

Reaction TypeReagents/ConditionsProduct
ReductionH₂, Raney Ni (high pressure)7-Methyl-2,3-dihydrophenanthren-4-ol

Electrophilic Substitution

The aromatic system in this compound undergoes electrophilic halogenation at activated positions. For example, bromination at the 9-position using Br₂ yields 9-bromo derivatives. Substituent effects (e.g., methyl groups) influence regioselectivity, with electron-donating groups directing substitution to para or meta positions.

Reaction TypeReagents/ConditionsProduct
HalogenationBr₂, room temperature9-Bromo-7-methyl-...

Alkylation and Alkyl Group Addition

Alkylation at the ketone oxygen can be achieved via nucleophilic attack . For instance, treatment with butyllithium followed by alkylating agents (e.g., iodomethane) introduces alkyl groups at the α-position . This reaction is critical for synthesizing derivatives with enhanced lipophilicity or reactivity.

Reaction TypeReagents/ConditionsProduct
AlkylationBuLi, ICH₃, THFα-Alkylated derivatives

Condensation Reactions

The ketone group participates in aldol condensation or Michael addition reactions. For example, coupling with enolates derived from esters or aldehydes can form conjugated systems . These reactions are pivotal in constructing complex aromatic frameworks for pharmaceutical or materials applications.

Reaction TypeReagents/ConditionsProduct
CondensationEnolate reagents, baseConjugated aromatic derivatives

Key Research Findings

  • Regioselectivity : Substituent position (e.g., methyl at C7) significantly influences reaction pathways, as observed in halogenation and oxidation studies.

  • Therapeutic Implications : Derivatives of this compound show varied biological activities, including inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) .

  • Synthetic Versatility : The compound serves as a precursor for diverse transformations, including oximation (reaction with hydroxylamine) and palladium-catalyzed coupling reactions .

This compound’s reactivity profile underscores its utility in organic synthesis and drug discovery, with opportunities for further exploration in medicinal chemistry.

Scientific Research Applications

Chemistry

  • Organic Synthesis : This compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction.
Reaction TypeDescriptionCommon Reagents
OxidationConverts the ketone group to carboxylic acids or other oxidized derivativesPotassium permanganate, Chromium trioxide
ReductionReduces the ketone to form alcoholsSodium borohydride, Lithium aluminum hydride
SubstitutionMethyl group can undergo electrophilic or nucleophilic substitutionHalogens, Hydroxide ions

Biology

  • Antimicrobial Properties : Research indicates that derivatives of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one exhibit potential antimicrobial activities against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on tumor cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, indicating potential applications in cancer therapy .

Medicine

  • Pharmacological Potential : Investigations are ongoing into the therapeutic effects of this compound. Its ability to interact with biological targets such as enzymes and receptors may lead to novel treatments for diseases related to cellular signaling pathways.

Industry

  • Material Science : The compound is utilized in the production of advanced materials and polymers due to its chemical stability and reactivity. It can serve as a precursor for dyes and specialty chemicals used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in MDPI examined several phenanthrene derivatives for their antimicrobial properties. The results indicated that this compound derivatives showed significant inhibition against specific bacterial strains, suggesting their potential use as natural preservatives in food and pharmaceutical products .

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of phenanthrene derivatives demonstrated that this compound could effectively induce cell death in human cancer cell lines through apoptosis mechanisms. These findings point towards its possible application in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The ketone group and the aromatic structure play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source Evidence
7-Methyl-2,3-dihydrophenanthren-4(1H)-one Methyl at C7 C₁₅H₁₄O 210.27 Estimated higher logP vs. parent Inferred
2,3-Dihydrophenanthren-4(1H)-one (Parent) None C₁₄H₁₂O 196.24 Density: 1.175 g/cm³; BP: 366.4°C
8-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one Dimethylamino (-N(CH₃)₂) at C8 C₁₆H₁₇NO 239.32 Fluorescent properties; solvatochromism
(−)-Heliophenanthrone 1-OH, 2-OCH₃, 6,9-diCH₃ C₁₇H₁₈O₃ 270.33 Chiral centers; bioactive (plant-derived)
1,7-Dihydroxy-2,8-dimethoxy-2,3-dihydrophenanthren-4(1H)-one 1,7-diOH, 2,8-diOCH₃ C₁₆H₁₆O₄ 272.30 Novel structure; NMR/HRESIMS confirmed
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Chlorophenyl, methyl, ketone groups C₂₁H₁₇ClO₄ 368.82 Synthetic intermediate; halogenated

Key Comparisons

Substituent Effects on Reactivity and Bioactivity The parent compound (2,3-dihydrophenanthren-4(1H)-one) serves as a scaffold for synthesizing derivatives with diverse substitutions. For example, the 8-dimethylamino variant exhibits solvatochromic fluorescence due to its electron-donating group, making it useful in photophysical studies . In contrast, (−)-heliophenanthrone, with hydroxyl, methoxy, and methyl groups, demonstrates chirality-dependent bioactivity in plant extracts .

Synthetic Pathways 2,3-Dihydrophenanthren-4(1H)-one derivatives are often synthesized via acid-catalyzed cyclization of prefunctionalized precursors (e.g., o-alkynylbenzaldehydes) . For instance, 8-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one was prepared using polyphosphoric acid and column chromatography .

Physicochemical Properties

  • The parent compound’s boiling point (366.4°C) and density (1.175 g/cm³) suggest high thermal stability, which is likely retained in the 7-methyl derivative.
    − (−)-Heliophenanthrone’s polar substituents (OH, OCH₃) increase its topological polar surface area (TPSA) , influencing solubility and bioavailability .

Applications Fluorescent derivatives like 8-dimethylamino-2,3-dihydrophenanthren-4(1H)-one are used as probes for solvent polarity studies . − (−)-Heliophenanthrone has been isolated from Heliotropium ovalifolium and studied for its natural product chemistry .

Biological Activity

7-Methyl-2,3-dihydrophenanthren-4(1H)-one is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

Chemical Structure and Synthesis

The chemical formula for this compound is C15H12OC_{15}H_{12}O, with a molecular weight of approximately 220.26 g/mol. The compound features a phenanthrene backbone with a ketone functional group at the 4-position and a methyl group at the 7-position.

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions, including:

  • Dihydroxylation of phenanthrene derivatives.
  • Oxidation processes to introduce the ketone functionality.
  • Methylation reactions to achieve the desired methyl substitution.

Recent studies have explored various synthetic routes that enhance yield and purity, emphasizing the importance of reaction conditions and catalyst selection .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown promising results against various cancer cell lines, including:

  • MCF-7 (breast carcinoma)
  • HT-29 (colon carcinoma)

In these studies, the compound demonstrated IC50 values in the nanomolar range, indicating potent cytotoxic effects. The mechanism of action is thought to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties. Its structural analogs have been shown to inhibit viral replication through mechanisms that may include:

  • Modulation of host cell signaling pathways.
  • Direct interaction with viral proteins.

Further research is needed to elucidate these mechanisms and confirm antiviral efficacy against specific viruses .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Activity Evaluation

A study conducted by Zheng et al. assessed the anticancer activity of this compound against several cancer cell lines. The results indicated that this compound significantly reduced cell viability with an IC50 value of 20 nM in MCF-7 cells. The authors attributed this effect to ROS-mediated apoptosis pathways .

Study 2: Antiviral Potential

In another investigation focusing on its antiviral properties, researchers found that derivatives of this compound inhibited H5N1 virus growth with minimal cytotoxicity. The study highlighted the importance of lipophilicity in enhancing antiviral activity, suggesting structural modifications could further improve efficacy .

Table 1: Biological Activity Summary of this compound

Activity TypeCell Line/PathogenIC50 (nM)Mechanism of Action
AnticancerMCF-720Tubulin polymerization interference
HT-2925ROS generation
AntiviralH5N1N/AInhibition of viral replication
Anti-inflammatoryMacrophagesN/AInhibition of TNF-α and IL-1β secretion

Q & A

Basic Questions

Q. What are the recommended spectroscopic methods to confirm the structural identity of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the aromatic proton environment, methyl group placement, and ketone functionality. Assign peaks by comparing with computational predictions (e.g., DFT calculations) or analogous phenanthrenone derivatives .
  • Infrared (IR) Spectroscopy : Identify the carbonyl (C=O) stretch near 1680–1700 cm1^{-1} and C-H bending modes for the methyl group .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to distinguish regioisomers .

Q. How can researchers determine the purity of this compound after synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at λ~255 nm (common for conjugated ketones) to quantify impurities .
  • Melting Point Analysis : Compare experimental melting points with literature values; deviations >2°C indicate impurities .
  • Thin-Layer Chromatography (TLC) : Screen crude products using silica gel plates and visualize under UV light or iodine staining .

Q. What experimental precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Follow institutional guidelines for ketone-containing organic waste to minimize environmental impact .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1^1H NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets). Discrepancies may arise from solvent effects or conformational flexibility .
  • X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure to unambiguously assign bond lengths and angles .
  • Dynamic NMR (DNMR) : Investigate temperature-dependent peak splitting to identify hindered rotations or tautomerism .

Q. What strategies optimize regioselective functionalization of the dihydrophenanthrenone core?

  • Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., -OMe) at specific positions to steer electrophilic substitution (e.g., nitration, halogenation) .
  • Transition Metal Catalysis : Use Pd-catalyzed C-H activation to functionalize inert positions. For example, employ directing auxiliaries like pyridine or oxazoline ligands .
  • Steric Control : Leverage steric hindrance from the methyl group to block reactivity at adjacent sites .

Q. How can reaction yields be improved in multi-step syntheses of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) in key steps like cyclization or Friedel-Crafts acylation .
  • In Situ Monitoring : Employ techniques like ReactIR or inline NMR to track intermediate formation and adjust reaction conditions dynamically .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3, FeCl3_3) for ketone formation efficiency and selectivity .

Q. What computational tools predict the compound’s reactivity in photochemical applications?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to identify electronic transitions and excited-state behavior .
  • Molecular Dynamics (MD) : Model solvation effects on reactivity in polar vs. nonpolar solvents .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attack .

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